molecular formula C8H15NO4 B13479691 4-Ethyl-4-nitrohexanoic acid

4-Ethyl-4-nitrohexanoic acid

Katalognummer: B13479691
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: UOZCIFXMYHWEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-4-nitrohexanoic acid is an organic compound characterized by the presence of both an ethyl group and a nitro group attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4-nitrohexanoic acid typically involves the nitration of 4-ethylhexanoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-4-nitrohexanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidative conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium nitrite, hydrochloric acid.

Major Products Formed:

    Reduction: 4-Ethyl-4-aminohexanoic acid.

    Oxidation: 4-Carboxy-4-nitrohexanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-4-nitrohexanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ethyl-4-nitrohexanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

    4-Nitrohexanoic acid: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-Ethylhexanoic acid:

    4-Nitrobenzoic acid: Contains a benzene ring instead of a hexanoic acid backbone, leading to distinct chemical behavior.

Uniqueness: 4-Ethyl-4-nitrohexanoic acid is unique due to the presence of both the ethyl and nitro groups, which confer specific reactivity and potential applications not observed in its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.

Eigenschaften

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

4-ethyl-4-nitrohexanoic acid

InChI

InChI=1S/C8H15NO4/c1-3-8(4-2,9(12)13)6-5-7(10)11/h3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

UOZCIFXMYHWEMR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)(CCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.